2-(3-(Pyrrolidin-3-yl)-1H-pyrazol-5-yl)ethanol
Description
Properties
IUPAC Name |
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c13-4-2-8-5-9(12-11-8)7-1-3-10-6-7/h5,7,10,13H,1-4,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUBPEVYXRWDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NNC(=C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Pyrrolidin-3-yl)-1H-pyrazol-5-yl)ethanol typically involves the formation of the pyrrolidine and pyrazole rings followed by their connection through an ethanol chain. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized by the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst . The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors and azeotropic distillation techniques can be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Pyrrolidin-3-yl)-1H-pyrazol-5-yl)ethanol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrazole derivatives, including 2-(3-(Pyrrolidin-3-yl)-1H-pyrazol-5-yl)ethanol, exhibit promising anticancer properties. A study highlighted the synthesis of various pyrazole derivatives and their evaluation against cancer cell lines, suggesting that modifications in the pyrrolidinyl group can enhance cytotoxicity against specific cancer types .
2. Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Pyrazole derivatives have been shown to interact with neurotransmitter systems, which could lead to novel treatments for conditions like anxiety and depression. The pyrrolidine moiety may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS) therapies .
3. Antimicrobial Properties
There is emerging evidence that compounds with similar structures possess antimicrobial activities. Preliminary studies on related pyrazole derivatives indicate their effectiveness against various bacterial strains, suggesting that this compound may also exhibit such properties .
Pharmacological Insights
1. Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. However, its ability to modulate specific receptors involved in neurotransmission and cell proliferation pathways is of particular interest. Research into similar compounds has shown that they can act as inhibitors or activators of key enzymes involved in metabolic pathways .
2. Safety and Toxicity
As with any chemical compound intended for research and development, safety assessments are crucial. Current data indicate that this compound is not hazardous under standard handling conditions but should be used with caution in laboratory settings .
Material Science Applications
1. Polymer Chemistry
The unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to act as a monomer or crosslinking agent could lead to the development of new materials with enhanced mechanical properties and thermal stability .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-(Pyrrolidin-3-yl)-1H-pyrazol-5-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1452670-21-1
- Molecular Formula : C₉H₁₅N₃O
- Molecular Weight : 181.24 g/mol
- Structure: Features a pyrrolidine ring fused to a pyrazole moiety, with an ethanol side chain at the pyrazole C5 position .
Key Characteristics :
- The pyrrolidine ring introduces stereochemical complexity, which may influence binding interactions in biological systems.
Structural and Functional Analogues
The following compounds share structural motifs (pyrazole, pyrrolidine, or ethanol groups) and are analyzed for comparative insights:
Key Observations :
Pyrrolidine vs. Aromatic Substitutents: The target compound’s pyrrolidine ring (vs. chlorophenyl in 52423-70-8) may reduce steric bulk, favoring interactions with flat binding pockets .
Ethanol vs. Other Functional Groups: The ethanol chain in the target compound improves polarity compared to acetonitrile ([1-isopropyl-1H-pyrazol-5-yl]acetonitrile) or imidazole (24155-42-8), suggesting better solubility in polar solvents . Hydroxymethyl groups (e.g., 23585-49-1) lack the hydrogen-bonding capacity of ethanol, possibly reducing molecular recognition in hydrophilic environments .
Pyrazole Substitution Patterns :
Biological Activity
2-(3-(Pyrrolidin-3-yl)-1H-pyrazol-5-yl)ethanol is a compound characterized by its unique structural composition, which includes a pyrrolidine ring and a pyrazole ring linked by an ethanol chain. This structure is significant for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the following chemical identifiers:
- IUPAC Name : 2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol
- CAS Number : 1452670-21-1
- Molecular Formula : C9H15N3O
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's mechanism often involves binding to these targets, which can alter their activity and lead to various biological effects. Understanding these interactions is crucial for elucidating the compound's pharmacological profile.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine and pyrazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property could be leveraged in drug design to develop therapeutic agents targeting specific diseases.
Case Studies and Research Findings
A systematic review of compounds similar to this compound has provided insights into its potential applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
